1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3,4-dimethylaniline with isocyanates and thiadiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiourea
- 1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamate
Uniqueness
1-(3,4-Dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific substitution pattern on the phenyl and thiadiazole rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGWXRFMGHSPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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